(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a diazepane ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the xanthene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone
- (4-cyclopropyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone
- (4-cyclopentyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone
Uniqueness
This compound is unique due to its specific ring structure and the presence of both diazepane and xanthene moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(25-14-6-13-24(15-16-25)17-7-5-8-17)22-18-9-1-3-11-20(18)27-21-12-4-2-10-19(21)22/h1-4,9-12,17,22H,5-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXIOGPWRYBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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